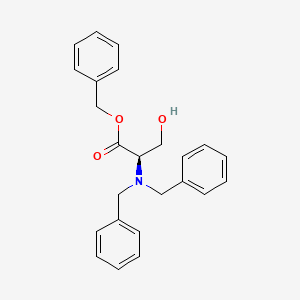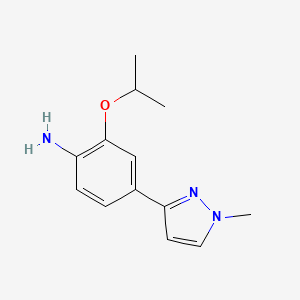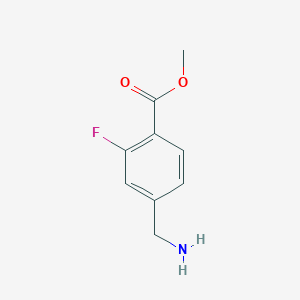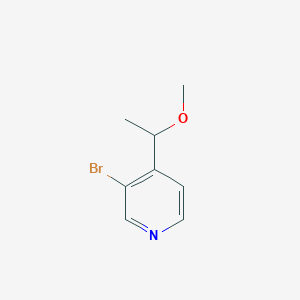![molecular formula C12H24N2O4 B8579662 Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B8579662.png)
Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate generally involves the following steps :
Protection of Lysine: Lysine is reacted with tert-butoxycarbonyl chloride (Boc-Cl) to form Boc-Lys.
Esterification: Boc-Lys is then reacted with methyl formate to produce Boc-Lys-OMe.
Formation of Hydrochloride Salt: Finally, Boc-Lys-OMe is reacted with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and high-throughput purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as trifluoroacetic acid.
Hydrolysis: Conversion of the ester group to a carboxylic acid using basic conditions.
Substitution: Reaction of the amino group with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Hydrolysis: Sodium hydroxide in water.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Deprotection: L-lysine methyl ester.
Hydrolysis: Boc-Lys-OH.
Substitution: Various N-substituted lysine derivatives.
科学研究应用
Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is widely used in scientific research due to its versatility :
Chemistry: Used in peptide synthesis as a protected lysine derivative.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs.
Industry: Applied in the production of synthetic peptides for various applications.
作用机制
The mechanism of action of Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate primarily involves its role as a protected lysine derivative. The Boc group prevents unwanted reactions of the amino group during peptide synthesis, ensuring the correct assembly of peptide chains. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amino group .
相似化合物的比较
Similar Compounds
- Nα-Acetyl-L-lysine methyl ester hydrochloride
- Fmoc-Lys-OH
- H-Lys(Z)-OMe hydrochloride
Uniqueness
Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is unique due to its specific protective group (Boc) and its methyl ester form, which provides stability and ease of handling during peptide synthesis. Compared to other protected lysine derivatives, this compound offers a balance of stability and reactivity, making it a preferred choice in many synthetic applications .
属性
分子式 |
C12H24N2O4 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC 名称 |
methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13/h9H,5-8,13H2,1-4H3,(H,14,16) |
InChI 键 |
UEBNVLLIWJWEKV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


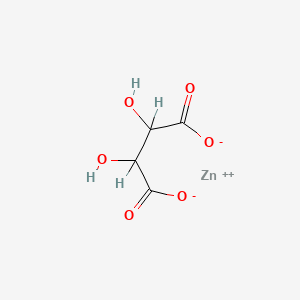
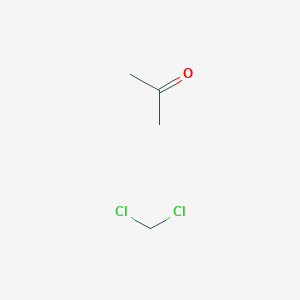
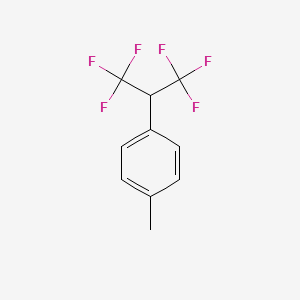
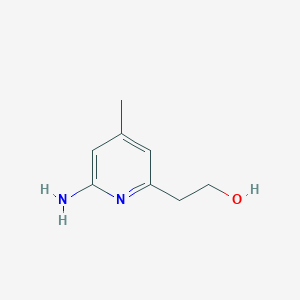
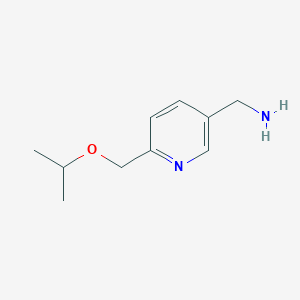
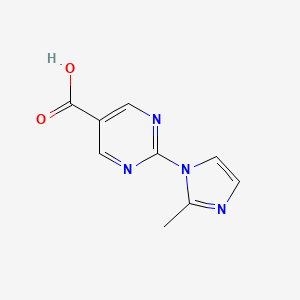
![Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B8579642.png)
